(3-Methylpiperidin-1-yl)acetic acid
Overview
Description
“(3-Methylpiperidin-1-yl)acetic acid” belongs to the class of organic compounds known as N-acylpiperidines .
Molecular Structure Analysis
The empirical formula of “(3-Methylpiperidin-1-yl)acetic acid” is C8H15NO2. It has a molecular weight of 157.21 .Physical And Chemical Properties Analysis
“(3-Methylpiperidin-1-yl)acetic acid” is a solid compound . Its SMILES string is O=C(O)CN(CCC1)CC1C .Scientific Research Applications
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Here are some applications of piperidine derivatives:
- Anticancer : Piperidine derivatives are being utilized as anticancer agents .
- Antiviral : Piperidine derivatives are being utilized as antiviral agents .
- Antimalarial : Piperidine derivatives are being utilized as antimalarial agents .
- Antimicrobial and Antifungal : Piperidine derivatives are being utilized as antimicrobial and antifungal agents .
- Antihypertension : Piperidine derivatives are being utilized as antihypertension agents .
- Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant : Piperidine derivatives are being utilized in these ways .
It’s important to note that the piperidine nucleus, which is a part of the “(3-Methylpiperidin-1-yl)acetic acid” molecule, is a pivotal cornerstone in the production of drugs . Piperidine derivatives have been utilized in different therapeutic applications .
It’s important to note that the piperidine nucleus, which is a part of the “(3-Methylpiperidin-1-yl)acetic acid” molecule, is a pivotal cornerstone in the production of drugs . Piperidine derivatives have been utilized in different therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULGLRBNFRVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390327 | |
Record name | (3-methylpiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)acetic acid | |
CAS RN |
883542-90-3 | |
Record name | (3-methylpiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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